Phenylalanyl-glycyl-leucyl-methioninamide is a synthetic peptide composed of four amino acids: phenylalanine, glycine, leucine, and methionine, with the terminal amide group enhancing its stability and solubility. This compound is notable for its potential applications in drug delivery systems and therapeutic interventions, particularly in the context of peptide-based pharmaceuticals.
Phenylalanyl-glycyl-leucyl-methioninamide is classified as a tetrapeptide due to its composition of four amino acid residues. It falls under the broader category of bioactive peptides, which are known for their biological activities and potential health benefits.
The synthesis of phenylalanyl-glycyl-leucyl-methioninamide can be achieved through several methods, primarily solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.
The choice of protecting groups for the amino acids is crucial in both methods. Common protecting groups include:
After the completion of synthesis, deprotection steps are required to yield the final peptide product.
The molecular structure of phenylalanyl-glycyl-leucyl-methioninamide can be represented as:
This formula indicates that the compound consists of 15 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The specific arrangement of these atoms results in a unique three-dimensional structure that influences its biological activity.
The molecular weight of phenylalanyl-glycyl-leucyl-methioninamide is approximately 290.36 g/mol. Its structure can be visualized using molecular modeling software to understand its conformation and potential interactions with biological targets.
Phenylalanyl-glycyl-leucyl-methioninamide can undergo various chemical reactions typical for peptides:
Reactions involving this compound are typically influenced by factors such as pH, temperature, and the presence of catalysts or enzymes.
The mechanism of action for phenylalanyl-glycyl-leucyl-methioninamide primarily involves its interaction with specific receptors or enzymes within biological systems. Peptides often exert their effects through:
Studies have shown that peptides like phenylalanyl-glycyl-leucyl-methioninamide can enhance cellular signaling pathways related to growth and metabolism .
Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.
Phenylalanyl-glycyl-leucyl-methioninamide has several scientific uses:
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by enabling stepwise assembly on insoluble resin supports, facilitating rapid purification through simple filtration and washing steps between cycles [4] [10]. The tetrapeptide Phenylalanyl-glycyl-leucyl-methioninamide benefits significantly from SPPS approaches due to efficient intermediate isolation and reduced physical losses during synthesis. Resins such as polystyrene crosslinked with divinylbenzene (typically 1%) provide optimal swelling properties and mechanical stability, with standard bead sizes (200-400 mesh) ensuring adequate reaction kinetics [4] [10]. The C-terminal methioninamide is typically anchored to the resin via acid-labile linkers (e.g., Wang resin) or specialized handles accommodating C-terminal amidation [4] [10].
The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies represent the two dominant protection schemes with distinct advantages for synthesizing phenylalanyl-glycyl-leucyl-methioninamide:
Table 1: Comparison of Boc vs. Fmoc Strategies for Tetrapeptide Synthesis
Parameter | Boc/Benzyl Strategy | Fmoc/tBu Strategy |
---|---|---|
Nα-Deprotection | Trifluoroacetic acid (TFA) in DCM (moderate acid) | 20-50% Piperidine/DMF (base-labile) |
Side Chain Protection | Acid-stable benzyl (Bzl) derivatives (e.g., Asp(OBzl), Cys(Bzl)) | Acid-labile tert-butyl (tBu)/Trt groups (e.g., Asp(OtBu), Cys(Trt)) |
Orthogonality | Limited (both acid-sensitive) | High (base vs. acid cleavage) |
Methionine Handling | Risk of sulfoxide formation | Compatible with tert-butyl protection |
Final Cleavage | Strong acids (HF/TFMSA) | Moderate TFA cocktails |
The Boc approach historically dominated early SPPS due to its use in pioneering peptide syntheses. However, it requires aggressive deprotection conditions (50% TFA/DCM) generating tert-butyl cations that can alkylate sensitive residues like methionine or tryptophan unless scavengers (e.g., dithioethane) are employed [1] [6] [10]. Methionine residues are particularly vulnerable to sulfoxidation during repetitive TFA treatments, necessitating careful deoxygenation of solvents [1] [10].
The Fmoc/tBu strategy offers superior orthogonality, with base-labile Fmoc removal (piperidine) leaving acid-labile side-chain protection (e.g., Leu/OtBu, Phe/tBu) intact. This enables on-resin modifications and is less damaging to methionine [1] [6] [9]. Fmoc deprotection releases a UV-active dibenzofulvene-piperidine adduct, allowing real-time monitoring—a significant advantage in automated synthesizers [4] [9]. For phenylalanyl-glycyl-leucyl-methioninamide, Fmoc-Met-OH with tert-butyl protection minimizes sulfur oxidation while maintaining coupling efficiency.
Coupling agents critically influence efficiency and epimerization risk. Phosphonium/uronium reagents like HBTU/HATU with HOAt or Oxyma suppress racemization during phenylalanine and leucine couplings [9] [10]. In situ neutralization protocols (e.g., HATU/DIEA) following Boc removal accelerate synthesis and minimize aggregation [10].
Sequential assembly faces challenges including stepwise yield reduction, particularly during glycine couplings due to its low steric hindrance promoting dimerization or aggregation. Glycyl-leucyl sequences exhibit moderate aggregation potential, manageable through backbone amide protection (e.g., pseudoproline dipeptides) or optimized solvent systems (e.g., DMF/NMP mixtures with chaotropic additives) [4] [9] [10]. Methioninamide C-terminal anchoring requires specialized linkers (e.g., Rink amide) to directly yield C-terminal amides upon cleavage, avoiding hydrolysis steps [4] [10].
Post-synthesis purification leverages SPPS's advantage of intermediate impurity removal by filtration. However, final crude peptide purity depends heavily on deprotection completeness and coupling efficiency. For phenylalanyl-glycyl-leucyl-methioninamide, common impurities include:
Table 2: Purification Efficiency for Synthetic Tetrapeptide
Purification Method | Suitability | Key Advantages | Purity Range |
---|---|---|---|
RP-HPLC | High | Resolves deletion sequences, diastereomers | >95% |
Ion Exchange | Low | Limited resolution for small peptides | 70-85% |
Size Exclusion | Moderate | Removes polymeric impurities | 80-90% |
Reverse-phase HPLC (RP-HPLC) remains the gold standard, effectively separating the target tetrapeptide from truncated sequences and epimers [4] [10].
Classical solution-phase synthesis remains relevant for fragment coupling, particularly for sequences like phenylalanyl-glycyl-leucyl-methioninamide. Optimal solvent polarity balances amino acid solubility and activation efficiency:
Coupling kinetics follow second-order dependence on amino acid concentration. Fragment condensation (e.g., coupling Phe-Gly to Leu-MetNH₂) benefits from high-dilution conditions (0.01–0.05 M) to suppress oligomerization [4] [10]. Early syntheses employed carbobenzoxy (Cbz) protection for phenylalanine, with coupling via azide or p-nitrophenyl ester methods to minimize leucine epimerization [2]. Reaction monitoring via TLC or NMR ensures completion before sequential deprotection.
Liquid-phase synthesis exhibits trade-offs relative to SPPS:
Parameter | Liquid-Phase Synthesis | SPPS |
---|---|---|
Scale Flexibility | Excellent (mg to kg) | Limited by reactor volume |
Purification Burden | High (multiple isolations/crystallizations) | Low (intermediate filtrations) |
Epimerization Risk | Moderate-High at C-terminal activated residues | Low with modern coupling agents |
Met Sulfoxide Risk | Lower (fewer oxidative steps) | Higher (repeated piperidine/TFA exposure) |
Overall Yield | 50-70% for tetrapeptides | 70-90% for tetrapeptides |
While SPPS offers superior yields for straightforward sequences like phenylalanyl-glycyl-leucyl-methioninamide, liquid-phase excels for large-scale production (kilogram-scale) and syntheses requiring non-standard solvents or elevated temperatures incompatible with common resins [4] [10]. The patent synthesis of related hexapeptides employed Cbz-protected fragments condensed via azide coupling, achieving moderate yields after crystallization [2].
C-terminal amidation significantly enhances metabolic stability by resisting carboxypeptidase degradation. For methioninamide, two primary synthetic routes exist:
Alternatively, C-H activation stapling between phenylalanine and leucine side chains enhances conformational rigidity and protease resistance. Palladium-catalyzed intramolecular arylation using meta-iodophenylalanine and tryptophan-free systems generates constrained analogs without altering backbone chemistry [3] [8].
Final global deprotection requires carefully optimized conditions:
Aspartimide suppression is less critical for phenylalanyl-glycyl-leucyl-methioninamide than aspartate-containing peptides. However, piperidine concentration control (20% vs. 5%) during Fmoc removal minimizes base-induced side reactions, particularly for methionine-rich sequences [9] [10]. For Boc chemistry, in situ neutralization (DIEA treatment immediately post-TFA) minimizes aggregation and boosts coupling yields for glycine and leucine additions [10].
Table 3: Deprotection Scavengers for Acid Cleavage
Scavenger | Target Byproducts | Effect on Methionine |
---|---|---|
Triisopropylsilane (TIS) | Tert-butyl cations, t-butyl peptides | Moderate protection |
Ethanedithiol (EDT) | Benzyl cations, Trt⁺ | Strong anti-oxidant effect |
Water | Acylium ions | Reduces sulfoxide formation |
Thioanisole | Trt⁺, Pmc⁺ | Good protection, malodorous |
Yield optimization hinges on multiple cleavage fractions and cold ether precipitation, achieving >85% recovery for the tetrapeptide after RP-HPLC [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7